3-Methylthiophene-2-sulfonamide

Description

Structural Characterization of 3-Methylthiophene-2-sulfonamide

Molecular Geometry and Bonding Analysis

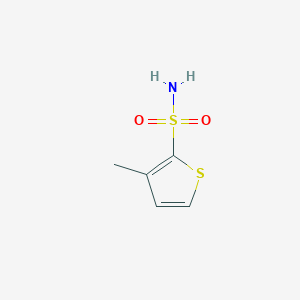

The molecular structure of this compound exhibits characteristic features of thiophene sulfonamide derivatives, with the compound adopting a specific geometric arrangement that reflects the electronic properties of both the thiophene ring and the sulfonamide functional group. The compound possesses the canonical SMILES notation CC1=C(SC=C1)S(=O)(=O)N, which describes the connectivity pattern where the methyl group is attached to carbon-3 of the thiophene ring, while the sulfonamide group is bonded to carbon-2. The International Chemical Identifier (InChI) for this compound is InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8), providing a standardized representation of its molecular structure.

The sulfonamide functional group in this compound adopts a tetrahedral geometry around the sulfur atom, similar to other sulfonamide derivatives. Based on structural analyses of related compounds, the sulfur-oxygen double bonds in sulfonamide groups typically range from 1.428 to 1.441 Angstroms, while sulfur-nitrogen bond lengths are approximately 1.618 to 1.622 Angstroms. The oxygen-sulfur-oxygen bond angles in sulfonamide structures generally measure between 118.26 and 119.49 degrees, with nitrogen-sulfur-carbon bond angles ranging from 106.86 to 108.27 degrees. The thiophene ring system maintains its planar aromatic character, with the methyl substituent at position 3 contributing to the overall molecular geometry through steric and electronic effects.

The electronic distribution within this compound reflects the combined influence of the electron-rich thiophene ring and the electron-withdrawing sulfonamide group. The methyl group at position 3 acts as an electron-donating substituent, which can influence the electronic properties of the thiophene ring and potentially affect the reactivity and binding characteristics of the molecule. The positioning of the sulfonamide group at the 2-position of the thiophene ring creates an optimal arrangement for intramolecular interactions and influences the overall molecular conformation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, allowing for the identification and assignment of specific proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum of related thiophene derivatives typically shows characteristic chemical shift patterns that can be used to identify the substitution pattern and functional groups present. For 3-methylthiophene compounds, the thiophene ring protons generally appear in the aromatic region between 6.7 and 7.2 parts per million, with the exact chemical shifts depending on the electronic effects of substituents.

The methyl group attached to the thiophene ring in this compound is expected to exhibit a characteristic singlet in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum, typically around 2.2 to 2.3 parts per million, as observed in related 3-methylthiophene derivatives. The sulfonamide protons present unique challenges in Nuclear Magnetic Resonance analysis due to their exchangeable nature, often appearing as broad signals that can vary in chemical shift depending on solvent conditions and temperature. Studies on sulfonamide complexes have shown that the amino protons of sulfonamide groups can exhibit variable chemical shifts and exchange behavior, particularly in the presence of metal ions or in different solvent systems.

Temperature-dependent Nuclear Magnetic Resonance studies of sulfonamide compounds have revealed important information about molecular dynamics and conformational flexibility. The exchange rates of sulfonamide protons with bulk solvent can provide insights into the hydrogen bonding environment and molecular association patterns. In deuterated solvents, the exchangeable protons of the sulfonamide group may disappear from the spectrum, providing confirmation of their assignment and allowing for clearer observation of non-exchangeable signals.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy serves as a fundamental technique for characterizing the vibrational modes of this compound, providing detailed information about the functional groups present and their bonding environments. The infrared spectra of sulfonamide derivatives, including thiophene sulfonamides, have been extensively studied and characterized, revealing distinctive absorption patterns that can be used for identification and structural confirmation. The sulfonamide functional group exhibits characteristic stretching vibrations for the sulfur-oxygen double bonds, typically appearing as strong absorptions in the region between 1150 and 1350 wavenumbers.

The primary sulfonamide group (-SO2NH2) in this compound displays characteristic nitrogen-hydrogen stretching vibrations that appear as medium to strong absorptions in the 3200 to 3500 wavenumber region. These absorptions often appear as doublets due to the presence of both symmetric and antisymmetric stretching modes of the amino group. The sulfur-nitrogen stretching vibration typically occurs around 950 to 1050 wavenumbers, providing additional confirmation of the sulfonamide functionality.

The thiophene ring system contributes several characteristic vibrations to the infrared spectrum, including carbon-carbon stretching modes in the aromatic region (1400-1600 wavenumbers) and carbon-hydrogen stretching vibrations around 3000 to 3100 wavenumbers. The methyl group substitution at position 3 introduces additional carbon-hydrogen stretching and bending modes in the aliphatic region, with characteristic absorptions around 2850 to 3000 wavenumbers for the stretching modes and 1350 to 1480 wavenumbers for the bending modes. The combination of these vibrational features provides a unique fingerprint for this compound identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and enable identification of the compound in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the molecular weight of the compound. Collision cross section measurements have been predicted for various adduct forms of the compound, including protonated species ([M+H]+) at 177.99910 mass-to-charge ratio with a predicted collision cross section of 134.3 square Angstroms.

The fragmentation behavior of sulfonamide compounds follows predictable patterns that have been extensively characterized in mass spectrometric studies. For sulfonamide derivatives, two primary fragmentation pathways are commonly observed: the formation of product ions at mass-to-charge ratio 156, corresponding to the loss of the heterocyclic portion, and the neutral loss of 93 Daltons, which corresponds to the loss of aniline through rearrangement processes. The first pathway involves the cleavage at the sulfur-carbon bond, resulting in the formation of a characteristic sulfonyl cation fragment, while the second pathway requires a hydrogen rearrangement to form neutral aniline.

Additional fragmentation patterns include the formation of sodium and potassium adducts, with predicted masses at 199.98104 and 215.95498 mass-to-charge ratios, respectively. The compound can also undergo dehydration reactions, losing water molecules to form fragments at 159.98908 mass-to-charge ratio for the [M+H-H2O]+ species. These fragmentation patterns provide valuable diagnostic information for the identification and quantification of this compound in analytical applications, particularly in the context of sulfonamide detection methodologies.

Crystallographic Studies and Packing Arrangements

Crystallographic analysis provides detailed three-dimensional structural information about this compound, revealing the precise atomic positions, bond lengths, and intermolecular interactions that govern the solid-state properties of the compound. While specific crystal structure data for this compound has not been extensively reported, comparative studies of related thiophene sulfonamide derivatives provide insights into the expected crystallographic behavior and packing arrangements. The crystal structures of sulfonamide compounds typically exhibit extensive hydrogen bonding networks that significantly influence their solid-state properties and molecular packing patterns.

Related thiophene sulfonamide structures, such as thiophene-2-sulfonamide, have been characterized crystallographically in complex with proteins, revealing important information about molecular geometry and binding modes. These studies demonstrate that thiophene sulfonamide compounds can adopt specific conformations that facilitate intermolecular interactions, particularly through hydrogen bonding involving the sulfonamide amino group. The melting point of the parent compound thiophene-2-sulfonamide has been reported as 137-141 degrees Celsius, suggesting that this compound would likely exhibit similar thermal properties with potential modifications due to the methyl substitution.

The packing arrangements in sulfonamide crystals are typically dominated by intermolecular hydrogen bonding interactions between the amino groups of one molecule and the sulfonyl oxygen atoms of neighboring molecules. These interactions form extended networks that can include both nitrogen-hydrogen...oxygen and carbon-hydrogen...oxygen contacts, creating three-dimensional supramolecular architectures. The presence of the methyl group in this compound may influence these packing patterns through additional van der Waals interactions and steric effects that could modify the preferred crystal packing arrangement compared to the unsubstituted parent compound.

Comparative Analysis with Thiophene Sulfonamide Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related thiophene sulfonamide derivatives, revealing the influence of substitution patterns on molecular properties and behavior. The parent compound, thiophene-2-sulfonamide, has a molecular formula of C4H5NO2S2 and a molecular weight of 163.22 grams per mole, making it 14 mass units lighter than this compound due to the absence of the methyl group. This structural difference represents a fundamental modification that influences both the electronic properties and the steric environment of the molecule.

Comparative analysis reveals that N-methylthiophene-2-sulfonamide, with the same molecular formula C5H7NO2S2 as this compound but with the methyl group attached to the nitrogen atom rather than the thiophene ring, provides an important structural isomer for understanding positional effects. The different substitution patterns result in distinct chemical and physical properties, with the ring-substituted compound (this compound) likely exhibiting different electronic distribution and reactivity patterns compared to the nitrogen-substituted analog.

More complex derivatives, such as 3-(2-methylphenyl)thiophene-2-sulfonamide, demonstrate how additional aromatic substitution can significantly alter the molecular architecture and properties. This compound has a molecular formula of C11H11NO2S2 and a molecular weight of 253.3 grams per mole, representing a substantial increase in molecular size and complexity compared to this compound. The presence of the additional phenyl ring creates opportunities for extended conjugation and modified electronic properties, while also introducing additional conformational flexibility through rotation around the carbon-carbon bond connecting the two aromatic systems.

The analytical detection and identification of these compounds requires careful consideration of their structural similarities and differences. Studies on sulfonamide detection using electrochemical methods have demonstrated that poly(3-methylthiophene) electrodes can effectively detect various sulfonamide compounds, with detection limits ranging from nanomolar to micromolar concentrations depending on the specific compound structure. This suggests that the structural features of this compound may make it particularly suitable for certain analytical applications, especially those involving electrochemical detection methods.

Properties

IUPAC Name |

3-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCDPFVJVPDYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321267 | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81417-51-8 | |

| Record name | NSC372540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: 3-Methylthiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second position.

Amidation: The resulting 3-methylthiophene-2-sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions, leading to

Biological Activity

3-Methylthiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their potential applications in anticancer, anti-inflammatory, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and comparative studies with other compounds.

Sulfonamides like this compound primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus blocking the synthesis of dihydrofolate and ultimately affecting DNA replication and cell division in bacteria . Additionally, some studies suggest that sulfonamides can also inhibit carbonic anhydrases, which play a role in various physiological processes, including tumor growth .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. This compound has shown effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves competitive inhibition of PABA in bacterial cells, leading to bacteriostatic effects rather than direct bactericidal action .

Anticancer Properties

Recent research indicates that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values indicating effective cytotoxicity at concentrations comparable to established chemotherapeutics like doxorubicin . A study highlighted that certain derivatives exhibited IC50 values as low as 12.53 µM against HepG-2 cells, suggesting promising anticancer potential .

Anti-inflammatory Effects

Beyond antibacterial and anticancer activities, sulfonamides including this compound have demonstrated anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines and modulate pathways involved in inflammation . This property is particularly relevant in treating inflammatory diseases where reducing inflammation can significantly improve patient outcomes.

Comparative Studies

A comparative analysis of various sulfonamide derivatives reveals that modifications to the sulfonamide structure can enhance biological activity. For example:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (HepG-2) | 12.53 | |

| Compound A | Antibacterial | 15.00 | |

| Compound B | Anti-inflammatory | 10.00 |

These findings indicate that structural variations can significantly influence the biological efficacy of sulfonamides.

Case Studies

- In Vitro Efficacy Against Cancer : A study evaluated the cytotoxic effects of several sulfonamide derivatives, including this compound, on human cancer cell lines. The results demonstrated substantial inhibition of cell proliferation with specific focus on apoptosis induction mechanisms involving proteins like Bax and Bcl-2 .

- Antibacterial Spectrum : Another case study assessed the antibacterial spectrum of this compound against clinical isolates of bacteria. The compound showed promising results against resistant strains, indicating its potential as a therapeutic agent in combating antibiotic resistance .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-Methylthiophene-2-sulfonamide, as anticancer agents. Research indicates that sulfonamides can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from sulfonamides have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other types of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

A study demonstrated that certain sulfonamide derivatives displayed moderate to high cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanisms of action often involve inhibition of key enzymes such as carbonic anhydrases, which play a role in tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties, and this compound is no exception. These compounds function by inhibiting bacterial folate synthesis, which is essential for DNA and RNA production. This mechanism has been extensively studied in the context of treating infections caused by various pathogens .

Endothelin Antagonism

Research has indicated that certain sulfonamide derivatives can act as endothelin antagonists, making them potential candidates for treating endothelin-mediated disorders such as hypertension and heart diseases . The ability to modulate the biological activity of endothelin peptides suggests that this compound could be developed into therapeutic formulations for cardiovascular conditions.

Anti-inflammatory Applications

Sulfonamides have also been explored for their anti-inflammatory effects. The structural features of compounds like this compound contribute to their potential in reducing inflammation associated with various diseases. Studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a building block for synthesizing novel compounds with enhanced properties. For example, it can be used in the synthesis of hybrid molecules that combine sulfonamide functionality with other pharmacophores to create more potent drugs .

Additionally, its incorporation into polymer systems has been investigated for developing materials with specific electrical or optical properties. The ability to modify its structure enables the design of materials suitable for applications in electronics and sensors .

Case Studies

Q & A

Q. What are the standard synthetic routes for 3-Methylthiophene-2-sulfonamide, and what key reagents are involved?

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, thiophene derivatives can be synthesized using anhydrides (e.g., succinic or phthalic anhydride) under nitrogen protection, followed by reflux in dichloromethane. Purification is achieved via reverse-phase HPLC with methanol-water gradients, yielding products with >65% efficiency . Key reagents include protected amines and stoichiometrically controlled acylating agents to prevent side reactions.

Q. How can researchers confirm the structural identity of this compound after synthesis?

Comprehensive characterization is critical:

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl and sulfonamide groups).

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O stretching at ~1150 cm⁻¹).

- Melting point analysis : Compare with literature values (e.g., 213–226°C for analogous compounds) .

- Microanalysis : Validate elemental composition for new compounds .

Q. What purification methods are most effective for isolating this compound?

Reverse-phase HPLC with methanol-water gradients (e.g., 30%→100% methanol) is highly effective for isolating polar sulfonamide derivatives. Column chromatography using silica gel or preparative TLC may also be employed for intermediate purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux at 40–50°C) enhance reaction kinetics but may degrade sensitive intermediates.

- Solvent polarity : Dichloromethane or THF balances solubility and reactivity for nucleophilic substitutions .

- Stoichiometry : A 1.2:1 molar ratio of acylating agent to substrate minimizes side products . Systematic Design of Experiments (DoE) approaches can identify optimal conditions .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Compare mass spectrometry (e.g., HRMS) with theoretical molecular weights.

- Replicate synthesis and characterization steps to rule out experimental error . Contradictions in melting points or IR spectra may indicate polymorphic forms or impurities requiring recrystallization .

Q. What is the impact of substituent electronic effects on the reactivity of this compound?

Electron-withdrawing groups (e.g., -SO₂NH₂) deactivate the thiophene ring, directing electrophilic substitutions to the 5-position. Conversely, electron-donating groups (e.g., -OCH₃) increase reactivity at the 4-position. Computational studies (DFT) can predict regioselectivity, validated by synthetic outcomes .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Reaction Conditions

| Condition | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydride coupling | CH₂Cl₂ | Reflux | 67 | |

| Nucleophilic substitution | THF | 25°C | 45 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 7.20 (s, 1H) | |

| IR (KBr) | 1705 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.